![molecular formula C17H10N6O3 B3887180 5-AMINO-3-{(Z)-1-CYANO-2-[5-(3-NITROPHENYL)-2-FURYL]-1-ETHENYL}-1H-PYRAZOL-4-YL CYANIDE](/img/structure/B3887180.png)
5-AMINO-3-{(Z)-1-CYANO-2-[5-(3-NITROPHENYL)-2-FURYL]-1-ETHENYL}-1H-PYRAZOL-4-YL CYANIDE
Vue d'ensemble
Description
5-AMINO-3-{(Z)-1-CYANO-2-[5-(3-NITROPHENYL)-2-FURYL]-1-ETHENYL}-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-{(Z)-1-CYANO-2-[5-(3-NITROPHENYL)-2-FURYL]-1-ETHENYL}-1H-PYRAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common method involves the condensation of 3-nitrophenyl-2-furyl ketone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-AMINO-3-{(Z)-1-CYANO-2-[5-(3-NITROPHENYL)-2-FURYL]-1-ETHENYL}-1H-PYRAZOL-4-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Cyanogen bromide (BrCN), various nucleophiles (e.g., amines, alcohols)
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Amines, alcohols
Substitution: Various derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-AMINO-3-{(Z)-1-CYANO-2-[5-(3-NITROPHENYL)-2-FURYL]-1-ETHENYL}-1H-PYRAZOL-4-YL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical and physical properties
Mécanisme D'action
The mechanism of action of 5-AMINO-3-{(Z)-1-CYANO-2-[5-(3-NITROPHENYL)-2-FURYL]-1-ETHENYL}-1H-PYRAZOL-4-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. For example, the cyano group can act as an electrophile, while the amino group can participate in hydrogen bonding, enhancing the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-AMINO-3-METHYLISOXAZOLE: Similar in structure but differs in the position of the amino group and the presence of a methyl group instead of a cyano group.
4-AMINOPYRAZOLE: Lacks the cyano and nitrophenyl groups, making it less complex and with different chemical properties.
2-AMINO-5-(4-NITROPHENYL)-1,3,4-OXADIAZOLE: Contains a different heterocyclic ring and lacks the cyano group .
Uniqueness
The uniqueness of 5-AMINO-3-{(Z)-1-CYANO-2-[5-(3-NITROPHENYL)-2-FURYL]-1-ETHENYL}-1H-PYRAZOL-4-YL CYANIDE lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both cyano and nitrophenyl groups enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
3-amino-5-[(Z)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N6O3/c18-8-11(16-14(9-19)17(20)22-21-16)7-13-4-5-15(26-13)10-2-1-3-12(6-10)23(24)25/h1-7H,(H3,20,21,22)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLQTOOHRAJTSJ-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=C(C(=NN3)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C3=C(C(=NN3)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-tert-butyl-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887100.png)
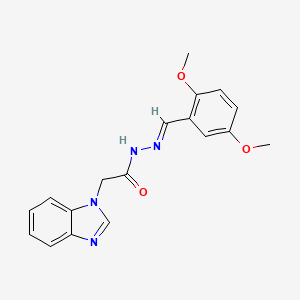
![3-(1-adamantyl)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887104.png)

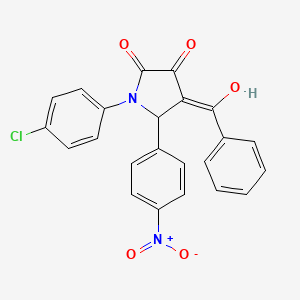
![N'-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETOHYDRAZIDE](/img/structure/B3887122.png)
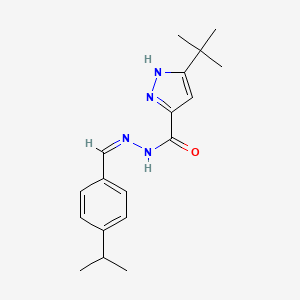
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887132.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B3887136.png)
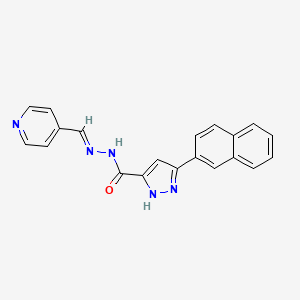
![3-(4-methoxyphenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887165.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887181.png)
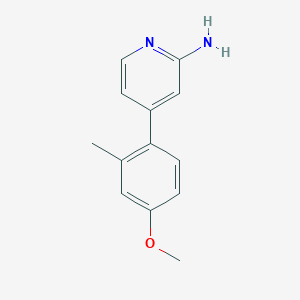
![[(Z)-(1,2,5-trimethylpiperidin-4-ylidene)amino] 2-(4-chlorophenoxy)acetate;hydrochloride](/img/structure/B3887195.png)
